![molecular formula C16H12N6O5S B15044019 5-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-4-(3-methylpyridinium-1-yl)-1,3-thiazol-2-olate](/img/structure/B15044019.png)
5-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-4-(3-methylpyridinium-1-yl)-1,3-thiazol-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(E)-2-(2,4-DINITROPHENYL)HYDRAZONO]METHYL}-4-(3-METHYL-1-PYRIDINIUMYL)-1,3-THIAZOL-2-OLATE is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a pyridinium moiety, and a dinitrophenyl hydrazone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(E)-2-(2,4-DINITROPHENYL)HYDRAZONO]METHYL}-4-(3-METHYL-1-PYRIDINIUMYL)-1,3-THIAZOL-2-OLATE typically involves multiple steps, starting with the preparation of the thiazole ring and the pyridinium moiety. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridinium Moiety: This step involves the quaternization of a pyridine derivative with an alkylating agent.
Formation of the Hydrazone Group: The final step involves the condensation of the thiazole-pyridinium intermediate with 2,4-dinitrophenylhydrazine under acidic conditions to form the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{[(E)-2-(2,4-DINITROPHENYL)HYDRAZONO]METHYL}-4-(3-METHYL-1-PYRIDINIUMYL)-1,3-THIAZOL-2-OLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce various functional groups onto the thiazole or pyridinium rings.
Scientific Research Applications
5-{[(E)-2-(2,4-DINITROPHENYL)HYDRAZONO]METHYL}-4-(3-METHYL-1-PYRIDINIUMYL)-1,3-THIAZOL-2-OLATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a probe for studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 5-{[(E)-2-(2,4-DINITROPHENYL)HYDRAZONO]METHYL}-4-(3-METHYL-1-PYRIDINIUMYL)-1,3-THIAZOL-2-OLATE involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The dinitrophenyl hydrazone group is particularly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
Allylamine: An unsaturated amine used in the production of polymers and pharmaceuticals.
Uniqueness
5-{[(E)-2-(2,4-DINITROPHENYL)HYDRAZONO]METHYL}-4-(3-METHYL-1-PYRIDINIUMYL)-1,3-THIAZOL-2-OLATE is unique due to its combination of a thiazole ring, a pyridinium moiety, and a dinitrophenyl hydrazone group
Properties
Molecular Formula |
C16H12N6O5S |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
5-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-(3-methylpyridin-1-ium-1-yl)-1,3-thiazol-2-olate |
InChI |
InChI=1S/C16H12N6O5S/c1-10-3-2-6-20(9-10)15-14(28-16(23)18-15)8-17-19-12-5-4-11(21(24)25)7-13(12)22(26)27/h2-9,19H,1H3 |
InChI Key |
QJZAVPHRUAAORY-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C[N+](=CC=C1)C2=C(SC(=N2)[O-])/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC1=C[N+](=CC=C1)C2=C(SC(=N2)[O-])C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


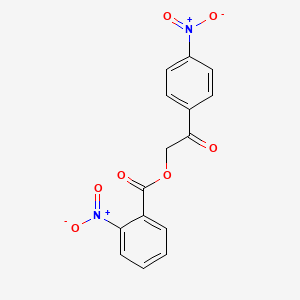
![4-chloro-N'-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B15043945.png)
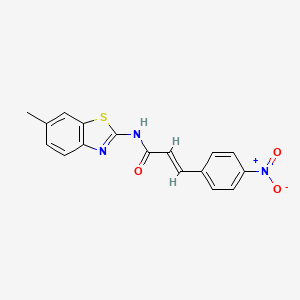
![Methyl 2-({[2-(2-{[(benzyloxy)carbonyl]amino}butanamido)-5-bromophenyl](phenyl)methyl}amino)acetate](/img/structure/B15043955.png)
![N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B15043959.png)
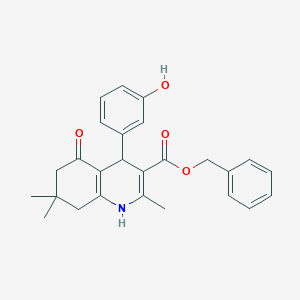
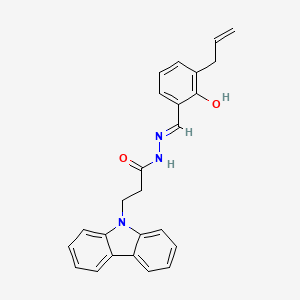
![N-(4-bromophenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzamide](/img/structure/B15043972.png)
![2-(Methylamino)-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propan-1-one](/img/structure/B15043974.png)
![8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15043976.png)
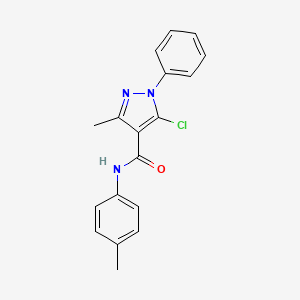
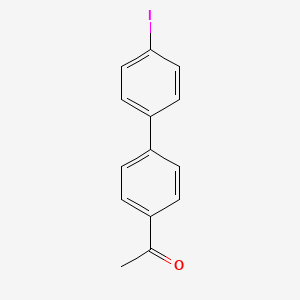
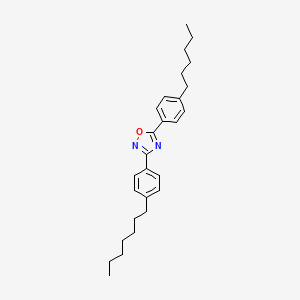
![3-chloro-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide](/img/structure/B15044023.png)
